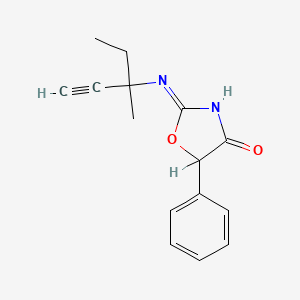
2-((1-Ethyl-1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Ethyl-1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one is a synthetic organic compound with a unique structure that combines an oxazoline ring with a phenyl group and a substituted amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Ethyl-1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one typically involves the reaction of 2-amino-5-phenyl-2-oxazoline with 1-ethyl-1-methyl-2-propynyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Ethyl-1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the oxazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where different alkyl or aryl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted amino derivatives.
Applications De Recherche Scientifique
2-((1-Ethyl-1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-((1-Ethyl-1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-1-methyl-2-propynyl acetate
- 1-Ethyl-1-methyl-2-propynyl carbamate
- 2-{[(1-ethyl-1-methyl-2-propynyl)oxy]carbonyl}benzoic acid
Uniqueness
2-((1-Ethyl-1-methyl-2-propynyl)amino)-5-phenyl-2-oxazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
32957-04-3 |
|---|---|
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-(3-methylpent-1-yn-3-ylimino)-5-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C15H16N2O2/c1-4-15(3,5-2)17-14-16-13(18)12(19-14)11-9-7-6-8-10-11/h1,6-10,12H,5H2,2-3H3,(H,16,17,18) |
Clé InChI |
ZPWUDIFHKJGJFY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C#C)N=C1NC(=O)C(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(But-2-en-1-yl)disulfanyl]but-2-ene](/img/structure/B14684952.png)


![Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B14684961.png)
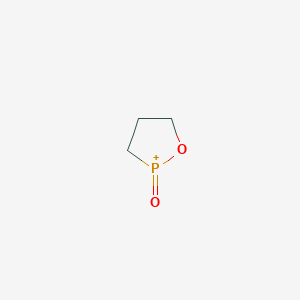
![2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684980.png)
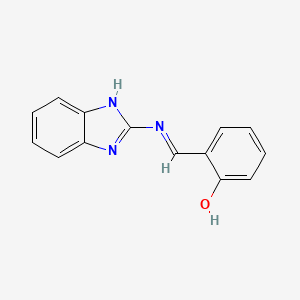

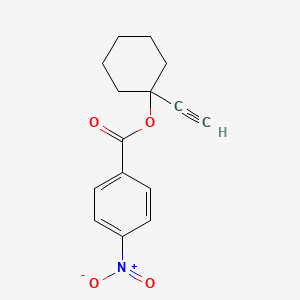
![9-Azabicyclo[6.2.0]dec-6-en-10-one](/img/structure/B14684996.png)
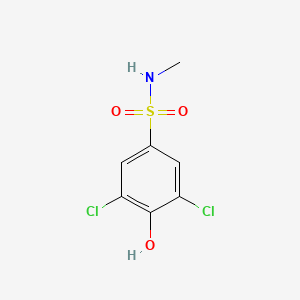

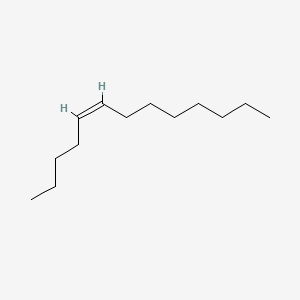
![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
